molecular formula C20H45N3O7P2 B587592 Geranylgeranyl Pyrophosphate Triammonium Salt

Geranylgeranyl Pyrophosphate Triammonium Salt

Cat. No.: B587592
M. Wt: 501.5 g/mol
InChI Key: DPBMYHRTNHKGIT-XGVVNRHLSA-N
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Safety and Hazards

Safety measures include avoiding breathing dusts or mists, washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection . If swallowed, rinse mouth and do not induce vomiting .

Future Directions

The GGPPS gene family has not been systematically studied in cotton . Further functional analysis of the LtuGGPPS2 gene and deeper investigation of the terpenoid biosynthetic pathway in L. tulipifera are needed .

Biochemical Analysis

Biochemical Properties

Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Cellular Effects

This compound influences cell function by participating in the development of the ventricular chamber. It serves as a stage-specific signal to modulate the formation of cardiac cytoarchitecture at the time of mid-gestation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in protein geranylgeranylation, a type of protein prenylation, which is a post-translational modification of proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its role in the biosynthesis of terpenes and terpenoids

Metabolic Pathways

This compound is involved in the HMG-CoA reductase pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

It is known to be involved in post-translational modifications that are necessary for correct localization of proteins to intracellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranylphosphate is synthesized through the head-to-tail condensation of three isopentenyl diphosphate units and one dimethylallyl diphosphate unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase . The synthesis can occur via the mevalonic acid pathway in the cytosol or the methylerythritol 4-phosphate pathway in plastids .

Industrial Production Methods

In industrial settings, geranylgeranylphosphate is produced using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of geranylgeranylphosphate .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranylphosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different diterpenoids.

    Reduction: It can be reduced to form geranylgeraniol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Diterpenoids such as gibberellins and carotenoids.

    Reduction: Geranylgeraniol.

    Substitution: Various geranylgeranyl derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBMYHRTNHKGIT-XGVVNRHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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